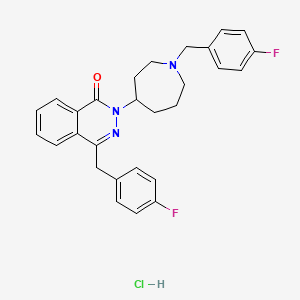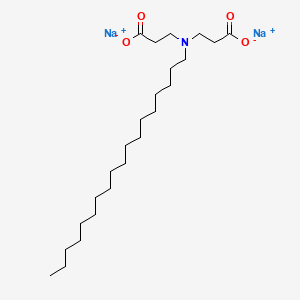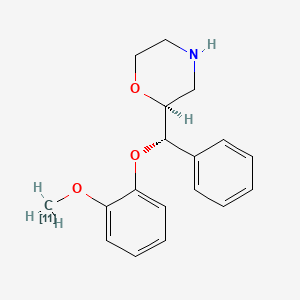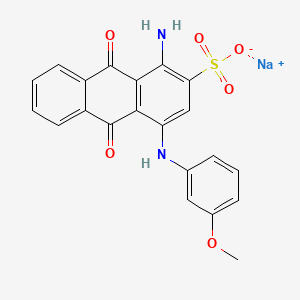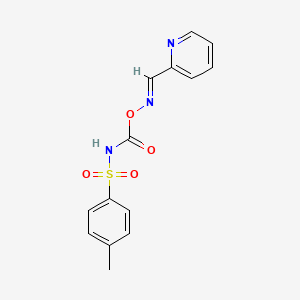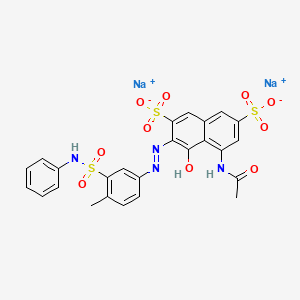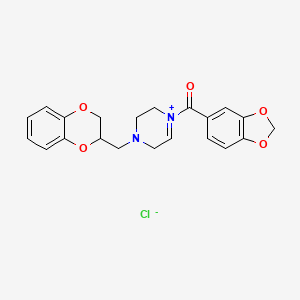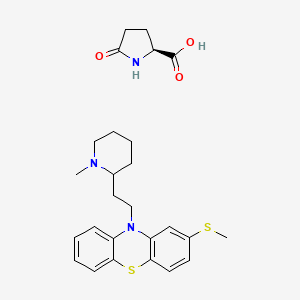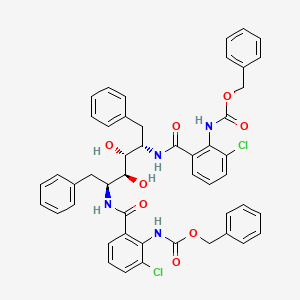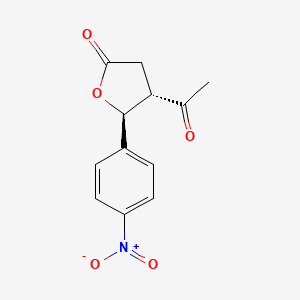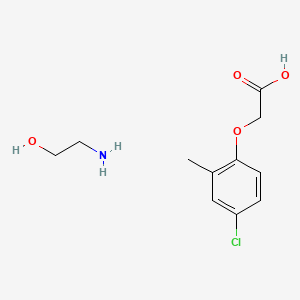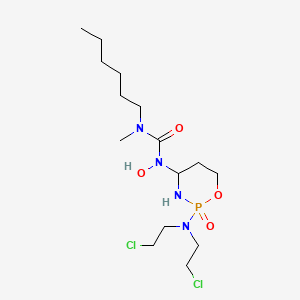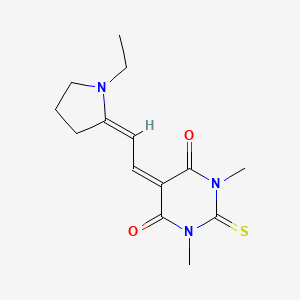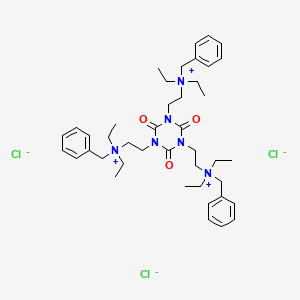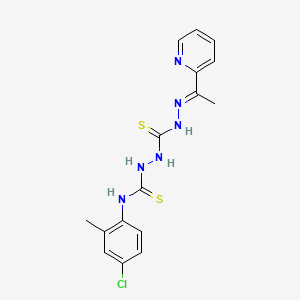
Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, hydrazide groups, and thioxomethyl functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, coatings, or polymers. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. The compound’s thioxomethyl and hydrazide groups can form strong bonds with metal ions or biological macromolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
類似化合物との比較
Similar Compounds
Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide functionalities.
Hydrazones: Compounds with similar hydrazide groups but different substituents.
Thioamides: Compounds with similar thioxomethyl groups but different overall structures.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic rings, thioxomethyl, and hydrazide groups
特性
CAS番号 |
127142-51-2 |
|---|---|
分子式 |
C16H17ClN6S2 |
分子量 |
392.9 g/mol |
IUPAC名 |
1-(4-chloro-2-methylphenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H17ClN6S2/c1-10-9-12(17)6-7-13(10)19-15(24)21-23-16(25)22-20-11(2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H2,19,21,24)(H2,22,23,25)/b20-11+ |
InChIキー |
KYMCDMPGPVKPPK-RGVLZGJSSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)N/N=C(\C)/C2=CC=CC=N2 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)NN=C(C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


